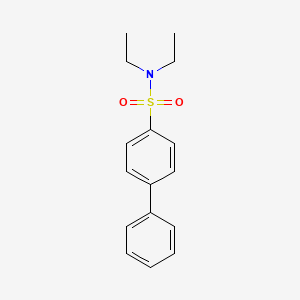![molecular formula C13H12F6O5 B11087239 Ethyl [4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-hydroxyphenoxy]acetate](/img/structure/B11087239.png)
Ethyl [4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-hydroxyphenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{3-HYDROXY-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOXY}ACETATE is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a phenoxy acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3-HYDROXY-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOXY}ACETATE typically involves multiple steps, starting with the preparation of the trifluoromethylated phenol derivative. This can be achieved through the trifluoromethylation of a suitable phenol precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under basic conditions . The resulting trifluoromethylated phenol is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the ethyl phenoxy acetate derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3-HYDROXY-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOXY}ACETATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide for substitution reactions). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce hydrocarbons .
Scientific Research Applications
ETHYL 2-{3-HYDROXY-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOXY}ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-{3-HYDROXY-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
ETHYL 2-{3-HYDROXY-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOXY}ACETATE can be compared with other similar compounds, such as:
Trifluoromethyl ketones: These compounds also contain trifluoromethyl groups and are used in similar applications, but they differ in their functional groups and reactivity.
Trifluoromethylated phenols: These compounds share the trifluoromethylated phenol moiety but lack the ethyl phenoxy acetate structure, leading to different chemical properties and applications.
The uniqueness of ETHYL 2-{3-HYDROXY-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOXY}ACETATE lies in its combination of trifluoromethyl groups and phenoxy acetate moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H12F6O5 |
|---|---|
Molecular Weight |
362.22 g/mol |
IUPAC Name |
ethyl 2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-hydroxyphenoxy]acetate |
InChI |
InChI=1S/C13H12F6O5/c1-2-23-10(21)6-24-7-3-4-8(9(20)5-7)11(22,12(14,15)16)13(17,18)19/h3-5,20,22H,2,6H2,1H3 |
InChI Key |
BQLVJAWHWRHIFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nalpha-[(benzyloxy)carbonyl]-N-[2-(4-cyclohexylphenoxy)ethyl]phenylalaninamide](/img/structure/B11087157.png)
![4-{5-[(4-Iodophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11087160.png)
![Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11087165.png)
![N-(2-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11087170.png)
![1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium](/img/structure/B11087182.png)
![1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11087185.png)
![2-[(5-bromo-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B11087189.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11087194.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11087200.png)
![N-(3-methylphenyl)-2-[(4-propylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B11087205.png)
![2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B11087207.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11087221.png)

![4-methoxy-N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide](/img/structure/B11087241.png)
